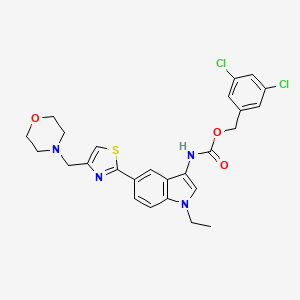
ATX inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 14 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This signaling pathway is associated with various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Preparation Methods
The preparation of ATX inhibitor 14 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ATX inhibitor 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ATX inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the autotaxin-lysophosphatidic acid signaling pathway .
Mechanism of Action
The mechanism of action of ATX inhibitor 14 involves the inhibition of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathway mediated by lysophosphatidic acid and its receptors, leading to a reduction in cell proliferation, migration, and cytokine production. The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid and the downstream signaling cascades .
Comparison with Similar Compounds
ATX inhibitor 14 can be compared with other similar compounds, such as GLPG1690, BBT-877, and BLD-0409. These compounds also target the autotaxin-lysophosphatidic acid signaling pathway but may differ in their chemical structure, potency, and specificity. The uniqueness of this compound lies in its specific binding mode and its ability to modulate the activity of autotaxin without affecting other enzymes in the ecto-nucleotide pyrophosphatase/phosphodiesterase family .
Similar compounds include:
- GLPG1690
- BBT-877
- BLD-0409
These compounds have shown promise in clinical trials and are being investigated for their potential therapeutic applications .
Properties
Molecular Formula |
C26H26Cl2N4O3S |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl N-[1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indol-3-yl]carbamate |
InChI |
InChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33) |
InChI Key |
LWAWVSPPYJMUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




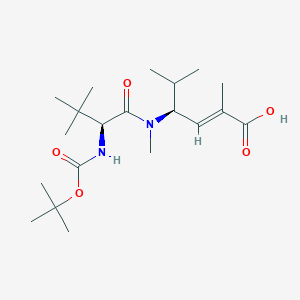

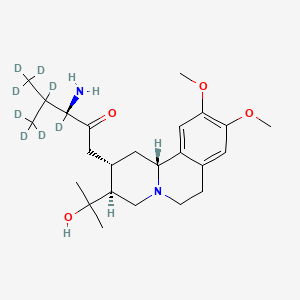
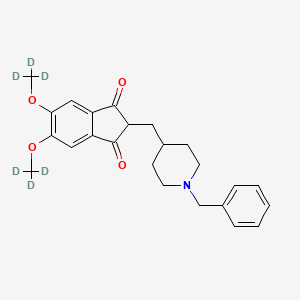
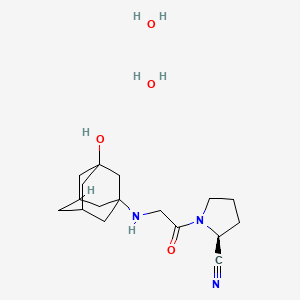
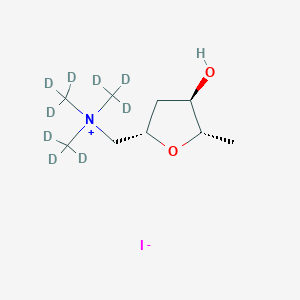




![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)

